Oral Bioavailability: Faropenem Daloxate vs. Faropenem Sodium — A 3.5- to 4-Fold Enhancement
Faropenem daloxate, as the daloxate ester prodrug of faropenem, achieves an oral bioavailability of 70-80%, representing a 3.5- to 4-fold improvement over the 20-30% oral bioavailability of faropenem sodium, the non-prodrug oral formulation marketed in Japan [1]. This bioavailability enhancement is attributed to the daloxate moiety that protects the carboxylic acid group from gastric degradation and facilitates intestinal absorption [2].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 70-80% |
| Comparator Or Baseline | Faropenem sodium: 20-30% |
| Quantified Difference | 3.5- to 4-fold increase |
| Conditions | Oral administration; human pharmacokinetic studies |
Why This Matters
This bioavailability differential dictates that faropenem sodium cannot achieve comparable systemic exposure at equivalent oral doses, making faropenem daloxate the required form for applications demanding predictable oral penem therapy.
- [1] Fropenem. In: ScienceDirect Topics. Elsevier. View Source
- [2] Drugs R D. Faropenem medoxomil: A0026, BAY 56-6854, BAY 566854, faropenem daloxate, SUN 208, SUN A0026. Drugs R D. 2008;9(2):115-124. View Source
